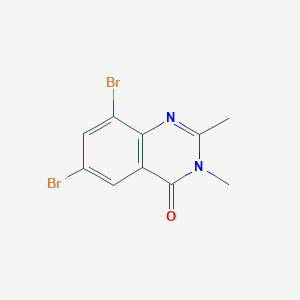
6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine atoms and methyl groups in the structure of this compound may influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. One common method is the bromination of 2,3-dimethylquinazolin-4(3H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one depends on its specific biological target and application. In general, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. The presence of bromine atoms and methyl groups can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2,3-Dimethylquinazolin-4(3H)-one: Lacks the bromine atoms and may have different chemical and biological properties.
6-Bromo-2,3-dimethylquinazolin-4(3H)-one: Contains only one bromine atom and may exhibit different reactivity and activity.
8-Bromo-2,3-dimethylquinazolin-4(3H)-one: Similar to the above but with the bromine atom in a different position.
Uniqueness
6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one is unique due to the presence of two bromine atoms at specific positions on the quinazolinone ring
特性
CAS番号 |
86993-61-5 |
|---|---|
分子式 |
C10H8Br2N2O |
分子量 |
331.99 g/mol |
IUPAC名 |
6,8-dibromo-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H8Br2N2O/c1-5-13-9-7(10(15)14(5)2)3-6(11)4-8(9)12/h3-4H,1-2H3 |
InChIキー |
YFBSVKWGIBQMBY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)







![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)

![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
